molecular formula C12H9ClN4O B1348411 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-54-9

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1348411
CAS No.: 650628-54-9
M. Wt: 260.68 g/mol
InChI Key: QQONTHNNIGLUIQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as 4-CPP, is a synthetic compound that has been studied for its potential applications in medicinal chemistry. It is a heterocyclic compound consisting of a pyrazolo[3,4-d]pyrimidine nucleus, a chlorine atom, and a 4-methoxyphenyl group. 4-CPP has been studied for its potential applications in medicinal chemistry, as it has been found to have a wide range of biological activities, such as anti-inflammatory, analgesic, and anti-cancer activities.

Scientific Research Applications

Synthesis and Characterization

  • A study described an environmentally benign synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting the significance of such compounds in the context of anti-inflammatory and anti-cancer activities. These compounds were synthesized using ultrasound irradiation assisted by KHSO4 in aqueous medium, showcasing operational simplicity and high yields (S. Kaping et al., 2016).
  • Another research elaborated on a new efficient synthesis method for 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating a one-step methodology in CH3OH or C2H5OH and NaOH at 60 °C, yielding these compounds in moderate to good yields (Ju Liu et al., 2015).

Biological Activities

  • The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were detailed, with a focus on their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work underscores the potential of these compounds in cancer therapy (Ashraf S. Hassan et al., 2014).
  • A novel multikinase inhibitor based on pyrazolo[3,4-d]pyrimidine derivatives was developed, showing potent inhibition against FLT3 and VEGFR2. This compound exhibited significant activity against acute myeloid leukemia (AML) in vitro and in a xenograft mouse model, highlighting its therapeutic potential (Ling-Ling Yang et al., 2013).

Chemical Reactivity and Synthesis Pathways

  • Studies on the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine revealed specific 4-substituted derivatives, indicating the importance of these compounds in antitumor activity. Such research demonstrates the versatility of 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in the synthesis of biologically active nucleosides (G. Bhat et al., 1981).

Mechanism of Action

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONTHNNIGLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365912
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-54-9
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 44B (2 g, 8.26 mmol) and phosphoryl trichloride (11.51 mL, 124 mmol) was heated at 100° C. for 2 h and cooled. The reaction mixture was slowly poured onto ice. The precipitate was collected, washed with water and dried to provide the desired product. MS (APCI): m/z 261 (M+H).
Name
compound 44B
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.51 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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